molecular formula C13H25NO B4710900 1-(3,3-dimethylbutanoyl)azocane

1-(3,3-dimethylbutanoyl)azocane

Cat. No. B4710900
M. Wt: 211.34 g/mol
InChI Key: QJEIHPROZHONLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutanoyl)azocane, also known as DMBA, is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

1-(3,3-dimethylbutanoyl)azocane is metabolized in the liver to form a reactive intermediate, which can bind to DNA and cause mutations. This process is mediated by the cytochrome P450 enzymes and requires the activation of this compound to its diol-epoxide form. The diol-epoxide reacts with DNA to form adducts, which can lead to mutations and ultimately cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It induces oxidative stress, DNA damage, and inflammation, which can lead to the development of cancer. This compound also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, this compound has been found to affect the immune system and to modulate the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

1-(3,3-dimethylbutanoyl)azocane is a potent carcinogen that can induce tumors in various organs, making it a valuable tool for studying the mechanisms of cancer development. It is relatively easy to synthesize and can be administered to laboratory animals in a variety of ways. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. In addition, its effects on human health are still not fully understood, and caution should be exercised when extrapolating results from animal studies to humans.

Future Directions

There are many future directions for research on 1-(3,3-dimethylbutanoyl)azocane. One area of interest is the development of new methods for detecting this compound-induced DNA damage. Another area is the investigation of the role of this compound in the development of specific types of cancer, such as breast cancer. Additionally, the effects of this compound on epigenetic modifications and the microbiome are areas of active research. Finally, the development of new therapies for this compound-induced cancer is an important area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound is a potent carcinogen that can induce tumors in various organs, making it a valuable tool for studying the mechanisms of cancer development. However, its toxicity and potential effects on human health should be taken into consideration when interpreting results from animal studies.

Scientific Research Applications

1-(3,3-dimethylbutanoyl)azocane has been used as a model compound for studying the effects of environmental pollutants on human health. It is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung. This compound is commonly used to induce skin tumors in laboratory animals, and its effects on cell proliferation, apoptosis, and DNA damage have been extensively studied.

properties

IUPAC Name

1-(azocan-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-13(2,3)11-12(15)14-9-7-5-4-6-8-10-14/h4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEIHPROZHONLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.